2-{[5-(phenoxymethyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-1-(4-phenylpiperazin-1-yl)ethan-1-one
Description
This compound is a hybrid molecule featuring a 1,3,4-oxadiazole core linked via a sulfanyl group to a 4-phenylpiperazine-substituted ethanone moiety. The 4-phenylpiperazine component is a common pharmacophore in CNS-targeting agents, suggesting possible neurological activity.
Properties
IUPAC Name |
2-[[5-(phenoxymethyl)-1,3,4-oxadiazol-2-yl]sulfanyl]-1-(4-phenylpiperazin-1-yl)ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N4O3S/c26-20(25-13-11-24(12-14-25)17-7-3-1-4-8-17)16-29-21-23-22-19(28-21)15-27-18-9-5-2-6-10-18/h1-10H,11-16H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PJFVAAIRYUDVRP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=C2)C(=O)CSC3=NN=C(O3)COC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-{[5-(phenoxymethyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-1-(4-phenylpiperazin-1-yl)ethan-1-one typically involves multiple steps, starting with the preparation of the oxadiazole ring. One common method includes the reaction of phenoxyacetic acid hydrazide with carbon disulfide and potassium hydroxide to form the oxadiazole ring. This intermediate is then reacted with chloroacetyl chloride to introduce the thioacetyl group. Finally, the resulting compound is coupled with 4-phenylpiperazine under appropriate conditions to yield the target molecule.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the implementation of green chemistry principles to minimize waste and improve efficiency.
Chemical Reactions Analysis
Types of Reactions: 2-{[5-(phenoxymethyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-1-(4-phenylpiperazin-1-yl)ethan-1-one can undergo various chemical reactions, including:
Oxidation: The thioacetyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The oxadiazole ring can be reduced under specific conditions to yield different derivatives.
Substitution: The phenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used oxidizing agents.
Reduction: Lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be employed.
Substitution: Halogenating agents like bromine or chlorinating agents can be used for electrophilic aromatic substitution.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Reduced oxadiazole derivatives.
Substitution: Halogenated phenyl derivatives.
Scientific Research Applications
2-{[5-(phenoxymethyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-1-(4-phenylpiperazin-1-yl)ethan-1-one has been explored for various scientific research applications, including:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Studied for its potential therapeutic effects and
Biological Activity
The compound 2-{[5-(phenoxymethyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-1-(4-phenylpiperazin-1-yl)ethan-1-one is a novel chemical entity that has garnered attention for its potential biological activities, particularly in antimicrobial and anticancer applications. This article delves into its biological activity, synthesizing findings from various research studies and patents.
Chemical Structure and Properties
The compound belongs to the class of oxadiazole derivatives , which are known for diverse biological activities. The structure can be described as follows:
- Core Structure : 1,3,4-Oxadiazole
- Substituents : Phenoxymethyl group and phenylpiperazine moiety
- Functional Groups : Sulfanyl group attached to the oxadiazole ring
Antimicrobial Activity
Research has shown that oxadiazole derivatives exhibit significant antimicrobial properties. For instance, a study on related compounds demonstrated their effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism of action is often linked to the disruption of bacterial cell wall synthesis or interference with metabolic pathways.
Table 1: Antimicrobial Activity of Oxadiazole Derivatives
| Compound | Target Bacteria | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| This compound | Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL | |
| Pseudomonas aeruginosa | 128 µg/mL |
These findings suggest that the compound may serve as a potential candidate for developing new antimicrobial agents.
Anticancer Activity
The anticancer potential of oxadiazole derivatives has also been explored extensively. A study focusing on 2-(phenoxymethyl)-5-phenyl-1,3,4-oxadiazole derivatives revealed promising results against breast cancer cell lines. The proposed mechanism involves inducing apoptosis in cancer cells through various pathways.
Case Study: Anticancer Evaluation
In vitro studies indicated that compounds similar to This compound exhibited:
- IC50 values ranging from 10 to 30 µM against breast cancer cell lines.
This suggests a moderate to high potency in inhibiting cancer cell proliferation.
The biological activity of this compound can be attributed to its structural components:
- Oxadiazole Ring : Known for its ability to interact with biological targets due to its electron-deficient nature.
- Sulfanyl Group : Enhances the lipophilicity of the molecule, potentially improving membrane permeability and bioavailability.
- Phenylpiperazine Moiety : Often associated with neuroactive properties and may contribute to the overall pharmacological profile.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The following table summarizes key structural analogs, their substituents, molecular weights, and reported activities:
Key Findings from Analog Studies
The target compound’s phenoxymethyl group may enhance solubility or receptor binding compared to chlorophenyl analogs.
Anti-Inflammatory Effects : Compound 4a (), featuring a benzimidazole-thioacetamide linkage, showed 63.35% inhibition in carrageenan-induced inflammation, comparable to diclofenac . The phenylpiperazine moiety in the target compound could modulate similar pathways.
Phenoxymethyl’s ether oxygen might improve bioavailability over halogenated analogs.
Structural Flexibility : Piperazine derivatives with trifluoromethyl groups () highlight the role of electron-withdrawing substituents in enhancing binding affinity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
